Home > Products > Screening Compounds P18088 > Diethylstilbestrol disodium salt
Diethylstilbestrol disodium salt - 63528-82-5

Diethylstilbestrol disodium salt

Catalog Number: EVT-442464
CAS Number: 63528-82-5
Molecular Formula: C18H18Na2O2
Molecular Weight: 312.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Diethylstilbestrol disodium salt is a synthetic nonsteroidal estrogen that has been primarily utilized in medical treatments, particularly for menopausal and postmenopausal disorders. It was first synthesized in the 1930s and became widely used in the mid-20th century. The compound is known for its ability to mimic the effects of natural estrogens in the body, influencing various physiological processes.

Source

Diethylstilbestrol disodium salt is derived from diethylstilbestrol, which is synthesized through chemical processes involving phenolic compounds. The disodium salt form enhances its solubility and stability, making it suitable for pharmaceutical applications.

Classification

Diethylstilbestrol disodium salt is classified as a synthetic estrogen. It falls under the category of endocrine disruptors due to its ability to interact with estrogen receptors in the body. Its chemical structure can be represented by the formula C18H20O2C_{18}H_{20}O_{2}, indicating that it contains 18 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms .

Synthesis Analysis

The synthesis of diethylstilbestrol involves several key steps:

  1. Dehydration and Rearrangement: The process begins with the dehydration of 3,4-bis(p-hydroxyphenyl)-3,4-hexanediol to form 3,3-bis(p-hydroxyphenyl)-4-hexanone.
  2. Electrolytic Reduction: This compound is then subjected to electrolytic reduction in a catholyte containing salts such as tetraalkylammonium salts. This step converts the ketone to 3,3-bis(p-hydroxyphenyl)-4-hexanol.
  3. Final Dehydration: The final step involves dehydrating and rearranging the alcohol to yield diethylstilbestrol .

These methods highlight the complexity of synthesizing this compound, requiring precise control over reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Diethylstilbestrol undergoes several significant chemical reactions:

  1. Isomerization: In basic methanolic solutions, diethylstilbestrol can undergo cis-trans isomerization, which is a reversible first-order reaction. This process can affect its biological activity and solubility .
  2. Reactions with Estrogen Receptors: When interacting with estrogen receptors, diethylstilbestrol can induce various cellular responses, including cell proliferation and apoptosis in certain cancer cells .

These reactions are critical for understanding how diethylstilbestrol functions at a molecular level.

Mechanism of Action

Diethylstilbestrol exerts its effects primarily through interaction with estrogen receptors. The mechanism involves:

  1. Binding to Estrogen Receptors: Diethylstilbestrol binds with high affinity to both estrogen receptor alpha and beta, leading to activation of gene transcription associated with estrogenic effects.
  2. Induction of Apoptosis: In certain cancer cell lines, such as prostate cancer cells, diethylstilbestrol has been shown to induce apoptosis independently of estrogen receptor presence. This suggests alternative pathways through which it exerts cytotoxic effects .
  3. Cell Cycle Modulation: The compound affects cell cycle progression by promoting G2/M phase arrest in cancer cells, thereby inhibiting proliferation .
Physical and Chemical Properties Analysis

Diethylstilbestrol disodium salt exhibits several notable physical and chemical properties:

  • State: Solid at room temperature
  • Melting Point: Approximately 172 °C
  • Water Solubility: Low solubility, about 12 mg/L at 25 °C
  • LogP (Partition Coefficient): Approximately 5.07, indicating high lipophilicity
  • pKa Values: Strongest acidic pKa around 8.63; strongest basic pKa around -6.5 .

These properties influence its behavior in biological systems and its efficacy as a therapeutic agent.

Applications

Diethylstilbestrol disodium salt has been employed in various scientific and medical applications:

  1. Hormonal Therapy: It has been used in hormone replacement therapy for menopausal women.
  2. Cancer Treatment: Diethylstilbestrol has been utilized in treating advanced prostate cancer due to its ability to suppress androgen production and induce apoptosis in tumor cells .
  3. Research Tool: It serves as a valuable tool for studying estrogenic activity and receptor interactions in various biological systems .
Historical Development and Regulatory Evolution

Early Synthesis and Pharmacological Discovery

Diethylstilbestrol (DES) disodium salt originated from non-steroidal estrogen research in the 1930s. British chemists Charles Dodds and Robert Peterson first synthesized DES in 1938, creating a cost-effective alternative to natural estrogens, which were challenging to isolate in therapeutic quantities. The compound's trans-stilbene core structure featured two phenolic hydroxyl groups critical for estrogen receptor binding, while its disodium salt formulation enhanced water solubility for clinical administration [1] [3]. DES demonstrated unprecedented oral bioavailability and metabolic stability compared to endogenous estrogens like estradiol, owing to its resistance to enzymatic degradation. These properties propelled its rapid clinical adoption.

By 1941, the FDA approved DES for diverse gynecological conditions, including menopausal symptoms and postpartum lactation suppression. Its applications expanded dramatically during the 1940s–1950s to include pregnancy support for high-risk gestations, despite limited evidence of efficacy. The table below details key milestones in DES's early development:

Table 1: Early Development Milestones of Diethylstilbestrol

YearEventSignificance
1938Initial synthesis by Dodds & PetersonFirst synthetic estrogen with high oral bioavailability
1941FDA approval for menopausal symptomsFirst approved clinical indication
1947Adoption for "high-risk" pregnanciesOff-label expansion without rigorous trials
1950sMass production in disodium salt formulationImproved solubility for injectable/oral formulations

DES disodium salt became commercially available under numerous brand names (e.g., Stilphostrol, Destrol), reflecting its widespread therapeutic adoption. Its chemical stability facilitated diverse formulations—tablets, injectables, and topical preparations—solidifying its status as a blockbuster endocrine drug for nearly three decades [1] [3].

Transition from Therapeutic Agent to Carcinogen Classification

The therapeutic paradigm for DES disodium salt collapsed in 1971 when Herbst et al. published a landmark study linking prenatal DES exposure to clear-cell adenocarcinoma (CCA) of the vagina in young women. This rare malignancy—typically appearing after puberty—was traced to maternal DES use during first-trimester pregnancies. Subsequent research confirmed DES as a transplacental carcinogen, with in utero exposure causing permanent epigenetic alterations in developing reproductive tissues [1] [3].

Mechanistic studies revealed DES disodium salt disrupted endocrine signaling through both genomic and non-genomic pathways:

  • Nuclear receptor activation: DES binds estrogen receptors α/β (ERα/ERβ), altering expression of developmentally critical genes like HOXA10 and HOXA11, which regulate Müllerian duct patterning [1].
  • G protein-coupled estrogen receptor (GPER) engagement: DES activates transmembrane GPER, triggering rapid kinase signaling (e.g., EGFR transactivation, MAPK/ERK phosphorylation) that promotes cellular proliferation and survival in susceptible tissues [3].
  • Developmental teratogenicity: Animal models confirmed DES induced permanent structural anomalies (e.g., cervical hoods, T-shaped uteri) via disruption of estrogen-sensitive morphogenetic pathways during organogenesis [1].

By 1985, the International Agency for Research on Cancer (IARC) classified DES as a Group 1 human carcinogen, specifically citing evidence for vaginal/cervical adenocarcinoma in DES daughters and breast cancer in DES mothers. This reclassification marked a pivotal shift in regulatory perspectives on synthetic estrogens, emphasizing latent risks of developmental endocrine disruption [1] [3].

Regulatory Withdrawals and Persistent Niche Applications

Following IARC’s carcinogen designation, global regulators enacted sweeping restrictions:

  • 1971: FDA withdrew pregnancy indications for DES and mandated boxed warnings
  • 1978: European agencies banned most human uses
  • 2000s: Worldwide prohibitions expanded to food-producing animals due to residue concerns [1] [3]

Despite these bans, DES disodium salt retains limited niche applications under strict regulatory oversight:

  • Veterinary oncology: Palliative management of hormone-responsive urinary incontinence in spayed female dogs via restoration of urethral tone [1].
  • Biomedical research: Tool compound for studying:
  • Endocrine disruption mechanisms (e.g., epigenetic reprogramming in utero)
  • Estrogen receptor signaling kinetics in carcinogenesis models
  • Environmental persistence of pharmaceuticals (DES resists biodegradation in sludge and sediments) [1].
  • Historical comparator: In toxicology studies benchmarking newer endocrine-disrupting chemicals [3].

Table 2: Regulatory Timeline and Current Niche Applications

EraRegulatory ActionCurrent Application Context
1941–1971Broad approvals for human/animalsNone (fully discontinued)
1971–2000Progressive national bansResearch: transplacental carcinogenesis models
Post-2000Global consensus on prohibitionVeterinary: urinary incontinence in dogs (rare)
PresentControlled laboratory use onlyEnvironmental science: tracer for pharmaceutical persistence studies

The compound's environmental fate sustains scientific relevance: DES disodium salt adsorbs strongly to soil/sediments, resists hydrolysis and aerobic biodegradation, and may bioconcentrate in aquatic organisms. These properties make it a model pollutant for studying endocrine disruptor persistence in ecosystems [1].

Comprehensive Synonym Table

Table 3: Alternative Nomenclature for Diethylstilbestrol Disodium Salt

Chemical DesignationsBrand NamesResearch Identifiers
Diethylstilbestrol disodium phosphateStilphostrol®NSC-3070
DES disodiumDestrol®CAS 6512-00-5
4,4'-(1,2-Diethyl-1,2-ethenediyl)bisphenol disodium phosphateHonvol®CHEMBL1080
Stilboestrol diphosphate (disodium salt)Stilron®DB00284 (DrugBank)

Properties

CAS Number

63528-82-5

Product Name

Diethylstilbestrol disodium salt

IUPAC Name

disodium;4-[(E)-4-(4-oxidophenyl)hex-3-en-3-yl]phenolate

Molecular Formula

C18H18Na2O2

Molecular Weight

312.3 g/mol

InChI

InChI=1S/C18H20O2.2Na/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14;;/h5-12,19-20H,3-4H2,1-2H3;;/q;2*+1/p-2/b18-17+;;

InChI Key

IEUYBHJGPUETDA-QIKYXUGXSA-L

SMILES

CCC(=C(CC)C1=CC=C(C=C1)[O-])C2=CC=C(C=C2)[O-].[Na+].[Na+]

Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)[O-])C2=CC=C(C=C2)[O-].[Na+].[Na+]

Isomeric SMILES

CC/C(=C(/CC)\C1=CC=C(C=C1)[O-])/C2=CC=C(C=C2)[O-].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.